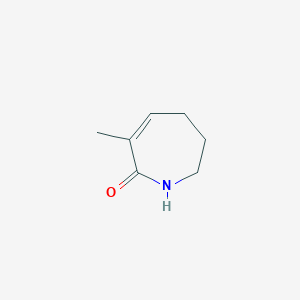
3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidin-2-one family. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates. One common method is the base-catalyzed cyclization of 1-alkylamino- and 1-arylamino-3-[2-(vinyloxy)ethoxy]propan-2-ols with dimethyl carbonate . This reaction proceeds under solvent-free conditions and yields N-substituted oxazolidin-2-ones in high yields.
Industrial Production Methods
Industrial production of oxazolidin-2-one derivatives often involves similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential antibacterial properties.
Industry: The compound is used in the production of polymers with high heat resistance and thermal stability.
Mécanisme D'action
The mechanism of action of oxazolidin-2-one derivatives, such as linezolid, involves the inhibition of bacterial protein synthesis. These compounds bind to the bacterial ribosome and prevent the formation of the initiation complex, thereby inhibiting protein synthesis and bacterial growth . The molecular targets include the peptidyl transferase center of the ribosome.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidin-2-one derivative used as an antibacterial agent.
Tedizolid: Another oxazolidin-2-one derivative with similar antibacterial properties.
Uniqueness
3-(2-(2-(3-Aminopropoxy)ethoxy)ethyl)oxazolidin-2-one is unique due to its specific structure, which allows for various chemical modifications and applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H20N2O4 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
3-[2-[2-(3-aminopropoxy)ethoxy]ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H20N2O4/c11-2-1-5-14-8-9-15-6-3-12-4-7-16-10(12)13/h1-9,11H2 |
Clé InChI |
NNOQMXHKDBXXGN-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1CCOCCOCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B12836187.png)


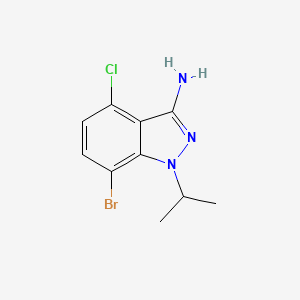
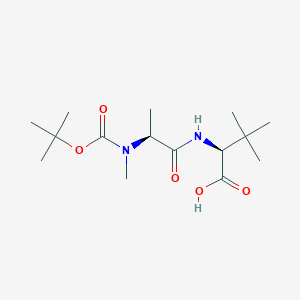
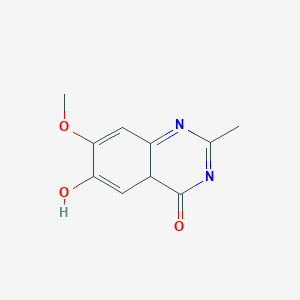


![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12836242.png)

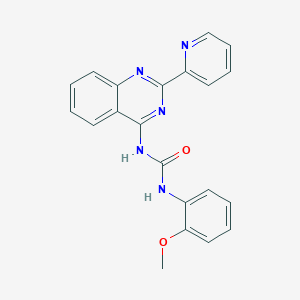
![(1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid](/img/structure/B12836266.png)
